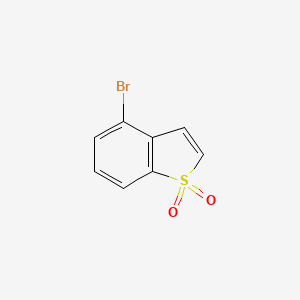

4-Bromo-1-benzothiophene 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A practical one-pot synthesis of benzo[b]thiophenes, including derivatives similar to 4-Bromo-1-benzothiophene 1,1-dioxide, has been developed from readily available bromoenynes and o-alkynylbromobenzene derivatives. This novel procedure involves a Pd-catalyzed C-S bond formation followed by heterocyclization, demonstrating the compound's synthetic accessibility (Guilarte et al., 2011).

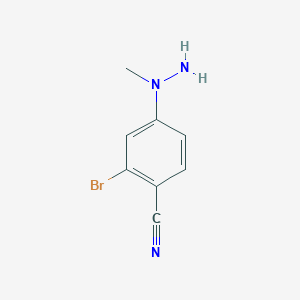

Molecular Structure Analysis

Although specific molecular structure analysis of this compound is not directly reported, related compounds have been characterized using various spectroscopic techniques, including NMR, IR, EI-MS, and XRD, providing insights into the molecular arrangement and electronic configuration of similar sulfur-containing heterocycles (Liang Zuo-qi, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzothiophene Derivatives

- 4-Bromo-1-benzothiophene 1,1-dioxide is used in the synthesis of various benzothiophene derivatives. Zhang et al. (2007) developed an efficient method for synthesizing 2-bromo-3-aryloxybenzothiophene derivatives, which are important intermediates in the synthesis of Selective Estrogen Receptor Modulator (SERM) analogues (Fuyao Zhang, D. Mitchell, P. Pollock, & Tony Y. Zhang, 2007).

Regioselective Cycloadditions

- The compound undergoes regioselective cycloaddition with benzonitrile oxide, as investigated by Albini et al. (1982). This study elucidated the directing effect of the sulfonyl group in these reactions (F. Albini, P. Ceva, A. Mascherpa, E. Albini, & P. Caramella, 1982).

Ring-Opening Reactions

- Gronowitz (1993) explored the reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles, leading to compounds like hexenynes and cage compounds through Michael type additions and other reaction pathways (S. Gronowitz, 1993).

Catalyzed Transformations

- Luo et al. (2015) described a transformation catalyzed by copper(i) bromide, leading to benzo[b]thiophene 1,1-dioxides. This process involves sulfur dioxide insertion and intramolecular cyclization (Yong Luo, Xiaolin Pan, Chen Chen, Liangqing Yao, & Jie Wu, 2015).

Synthesis of Benzothiophene Oxides

- Uchida et al. (2020) developed a method for synthesizing benzothiophene oxides and benzothiophenes from 1-bromo-2-[2-(trimethylsilyl)ethynyl]benzenes, demonstrating the versatility of this compound in chemical syntheses (Seiya Uchida, H. Kinoshita, & Katsukiyo Miura, 2020).

Crystal Structure Analysis

- Kadoya et al. (2020) conducted a crystal structure analysis of an unsymmetrical organic semiconductor derived from this compound, highlighting its potential in electronic applications (Tomofumi Kadoya, S. Mano, Aoi Hori, Keishiro Tahara, K. Sugimoto, K. Kubo, M. Abe, H. Tajima, & J. Yamada, 2020).

Potential in Medicinal Chemistry

- Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium enoyl-ACP reductase, a target in antimalarial drug development (T. Banerjee, Shailendra K Sharma, N. Kapoor, Vishnu Dwivedi, N. Surolia, & A. Surolia, 2011).

Wirkmechanismus

Target of Action

Benzothiophenes, the core structure of this compound, have diverse applications in medicinal chemistry and materials science . They are present in many natural products and are of great importance .

Mode of Action

The mode of action of 4-Bromo-1-benzothiophene 1,1-dioxide involves its synthesis under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This leads to the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Biochemical Pathways

The compound’s synthesis involves intramolecular radical transformations toward the ortho- or ipso-carbon of the benzene ring . This process produces valuable molecular scaffolds by convenient synthetic means .

Result of Action

The result of the action of this compound is the production of benzothiophene motifs . These motifs have potential applications in various fields of research and industry .

Action Environment

The action environment of this compound involves the use of graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature . The electrolyte used is Et4NPF6, and the co-solvent is HFIP/CH3NO2 .

Safety and Hazards

4-Bromo-1-benzothiophene 1,1-dioxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Eigenschaften

IUPAC Name |

4-bromo-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-2-1-3-8-6(7)4-5-12(8,10)11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNONUAGBUYQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2(=O)=O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)